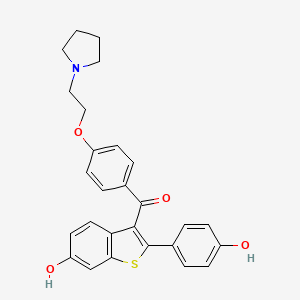
LY117018
Cat. No. B1675564
Key on ui cas rn:
63676-25-5
M. Wt: 459.6 g/mol
InChI Key: JLERVPBPJHKRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04358593
Procedure details


A 23.8 g. portion of the product of Example 3 above was added to 600 ml. of tetrahydrofuran, 240 ml. of methanol and 40 ml. of 5 N sodium hydroxide. The mixture was stirred at ambient temperature for 60 hours, and then it was evaporated under vacuum. The residue was diluted to 400 ml. with water, and the solution was continuously extracted with diethyl ether for 8 hours. The aqueous phase was then filtered, cooled to below 10°, and acidified to pH 2 with methanesulfonic acid. It was then diluted to about 7 liters with water, and was extracted with diethyl ether. The aqueous layer was degassed under vacuum and made basic with sodium bicarbonate. The solids which precipitated were collected and vacuum dried, and purified by column chromatography on a 4.5×60 cm. column of silica gel, using as eluant a gradient composed of 2 liters of 1% methanol in chloroform phasing to 2 liters of 25% methanol in chloroform. Twenty ml. fractions were collected, and fractions 33 through 150 gave 13.5 g. of product, m.p. 146°-147° after crystallization from acetone. Its UV spectrum showed an absorption maximum at 290 nm. (32,500). The IR spectrum showed a maximum at 1607 cm.-1 attributable to the conjugated eneone system.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl.CS([O:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:30])[C:16]3[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:29][CH2:28][CH2:27][CH2:26]4)=[CH:18][CH:17]=3)=[C:13]([C:31]3[CH:36]=[CH:35][C:34]([O:37]S(C)(=O)=O)=[CH:33][CH:32]=3)[S:12][C:11]=2[CH:42]=1)(=O)=O.O1CCCC1.[OH-].[Na+]>CO>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:30])[C:16]3[CH:17]=[CH:18][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29]4)=[CH:20][CH:21]=3)=[C:13]([C:31]3[CH:32]=[CH:33][C:34]([OH:37])=[CH:35][CH:36]=3)[S:12][C:11]=2[CH:42]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CS(=O)(=O)OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)OS(=O)(=O)C)C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for 60 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it was evaporated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted to 400 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
with water, and the solution was continuously extracted with diethyl ether for 8 hours
|
|
Duration
|
8 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The aqueous phase was then filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to below 10°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
It was then diluted to about 7 liters with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was degassed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids which precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on a 4.5×60 cm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fractions 33 through 150 gave 13.5 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of product, m.p. 146°-147° after crystallization from acetone
|
Outcomes


Product
Details
Reaction Time |
60 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
